1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole
Overview
Description
1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole is a complex organic compound known for its unique structural features and versatile applications in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring substituted with phenyl groups and a di-tert-butylphosphino group, making it a valuable ligand in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Introduction of Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Attachment of the Di-tert-butylphosphino Group: This step often involves the reaction of a suitable phosphine precursor with the pyrazole derivative, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can target the pyrazole ring or the phenyl groups under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial in catalysis and material science.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is employed in the synthesis of fine chemicals and as a catalyst in various industrial processes, including polymerization and cross-coupling reactions.
Mechanism of Action
The mechanism by which 1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, influencing the electronic and steric properties of the metal complexes. This coordination can activate or stabilize the metal center, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparison with Similar Compounds
- 1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrrole
- 2-(Di-tert-butylphosphino)-1-phenylindole
- 5-(Di-tert-butylphosphino)-1′,3′,5′-triphenyl-1′H-[1,4′]bipyrazole
Uniqueness: 1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole is unique due to its specific substitution pattern and the presence of both phosphine and pyrazole functionalities. This combination provides a distinct electronic environment and steric profile, making it particularly effective in certain catalytic applications compared to its analogs.
Properties
IUPAC Name |
ditert-butyl-[2-(3,5-diphenylpyrazol-1-yl)phenyl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N2P/c1-28(2,3)32(29(4,5)6)27-20-14-13-19-25(27)31-26(23-17-11-8-12-18-23)21-24(30-31)22-15-9-7-10-16-22/h7-21H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIIBHBCNPAPPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465647 | |
Record name | TrippyPhos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628333-86-8 | |
Record name | TrippyPhos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(Di-tert-butylphosphino)phenyl]-3,5-diphenyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the gold(I) complex incorporating TrippyPhos, [Au(TrippyPhos)Cl], a potentially promising candidate for anticancer treatment?
A1: The study by [] highlights that [Au(TrippyPhos)Cl] demonstrates significant in vitro cytotoxicity against several cancer cell lines, including those resistant to cisplatin. Notably, this complex exhibits selectivity towards cancer cells, showing less toxicity towards healthy human umbilical vein endothelial cells (HUVECs). Furthermore, [Au(TrippyPhos)Cl] effectively inhibits cytosolic NADPH-dependent reductases within cancer cells, a mechanism potentially contributing to its anticancer activity.
Q2: How does the structure of TrippyPhos contribute to the stability of its gold(I) complex?
A2: While the provided research [] doesn't directly compare the stability of different gold(I) complexes, it does mention that the complex incorporating 5-(di-tert-butylphosphino)-1′, 3′, 5′-triphenyl-1′H-[1,4′]bipyrazole (BippyPhos) showed higher stability in biologically relevant media compared to [Au(TrippyPhos)Cl]. This suggests that subtle structural differences in the phosphine ligand can influence the stability of the resulting gold(I) complex. Further research is needed to fully elucidate the structure-stability relationship for these complexes.
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